molecular formula C15H12N4O6S2 B2697809 N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 302952-05-2

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

Cat. No. B2697809
CAS RN: 302952-05-2
M. Wt: 408.4
InChI Key: KPYXDXOILLVWKC-UHFFFAOYSA-N
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Description

“N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a chemical compound . It is also known as “N- [4- [ (5-Methyl-3-isoxazolyl)sulfamoyl]phenyl]acrylamide” and "N- {4- [ (5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide" .


Molecular Structure Analysis

The molecular structure of this compound involves a 5-methyl-1,2-oxazol-3-yl group attached to a sulfamoyl phenyl group . A detailed analysis of the molecular structure could be found in the Hirshfeld surface of the compound .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H13N3O4S . Its molecular weight is 307.320 . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Quantum Cascade Lasers (QCL) Applications

The compound’s unique properties may find applications in quantum cascade lasers (QCLs). QCLs are semiconductor lasers that operate in the mid-infrared (Mid-IR) and terahertz (THz) regions. After decades of research and development, QCLs are now revolutionizing various fields:

Indole Derivatives in Biological Research

Indole derivatives play a crucial role in cell biology and have diverse biological activities:

Alkaloids and Medicinal Molecules

Indole serves as a pharmacophore in various alkaloids and synthetic drugs:

Crystallography and Structural Studies

The compound’s crystal structure, including the sulfonamide group, could be investigated using X-ray crystallography. Understanding its three-dimensional arrangement informs its properties and potential applications .

properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S2/c1-9-8-13(17-25-9)18-27(23,24)11-4-2-10(3-5-11)16-15(20)12-6-7-14(26-12)19(21)22/h2-8H,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYXDXOILLVWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

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